Product packaging for Anad-GM1(Cat. No.:CAS No. 116926-94-4)

Anad-GM1

Cat. No.: B048003
CAS No.: 116926-94-4
M. Wt: 1641.8 g/mol
InChI Key: PCZAVKSTJLZSAQ-PVZBSJBISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Anad-GM1 is a synthetic analog of the native ganglioside GM1, a crucial component of cell membranes, particularly in the nervous system. This compound is specifically designed for research applications focusing on neurobiology, cell signaling, and the pathogenesis of neurological disorders. Its primary mechanism of action involves mimicking the structure and function of endogenous GM1, which plays a critical role in neuronal development, repair, and synaptic transmission by modulating signal transduction pathways, including those of neurotrophic factors. Researchers utilize this compound to investigate its potential neuroprotective and neurorestorative effects in models of Parkinson's disease, spinal cord injury, and other neurodegenerative conditions. It serves as a vital tool for studying the intricate roles of gangliosides in cell-cell recognition, neurite outgrowth, and the stabilization of lipid rafts. This high-purity reagent is essential for advancing our understanding of glycobiology and for developing novel therapeutic strategies targeting the nervous system.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C73H122N8O33 B048003 Anad-GM1 CAS No. 116926-94-4

Properties

CAS No.

116926-94-4

Molecular Formula

C73H122N8O33

Molecular Weight

1641.8 g/mol

IUPAC Name

2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[6-[(E)-2-[12-(4-azido-2-nitroanilino)dodecanoylamino]-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)-5-[(2-tritioacetyl)amino]oxane-2-carboxylic acid

InChI

InChI=1S/C73H122N8O33/c1-4-5-6-7-8-9-10-11-12-14-17-20-23-26-45(89)43(78-52(92)27-24-21-18-15-13-16-19-22-25-30-75-42-29-28-41(79-80-74)31-44(42)81(103)104)38-105-69-61(99)59(97)63(50(36-85)108-69)110-71-62(100)67(114-73(72(101)102)32-46(90)53(76-39(2)87)66(113-73)55(93)47(91)33-82)64(51(37-86)109-71)111-68-54(77-40(3)88)65(57(95)49(35-84)106-68)112-70-60(98)58(96)56(94)48(34-83)107-70/h23,26,28-29,31,43,45-51,53-71,75,82-86,89-91,93-100H,4-22,24-25,27,30,32-38H2,1-3H3,(H,76,87)(H,77,88)(H,78,92)(H,101,102)/b26-23+/i2T

InChI Key

PCZAVKSTJLZSAQ-PVZBSJBISA-N

SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCCCCCCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])O

Isomeric SMILES

[3H]CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)CO)OC5C(OC(C(C5O)O)OCC(C(/C=C/CCCCCCCCCCCCC)O)NC(=O)CCCCCCCCCCCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])CO)O)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCCCCCCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])O

Synonyms

12-((4-azido-2-nitrophenyl)amino)dodecanoyl-GM1
ANAD-GM1

Origin of Product

United States

Molecular and Cellular Mechanisms Governing Gm1 Ganglioside Functionality

GM1 Ganglioside Integration within Membrane Architectures

Ganglioside GM1 (monosialotetrahexosylganglioside) is a sialotetraosylceramide composed of a branched pentasaccharide linked to N-stearoylsphingosine via a beta-linkage. This branched pentasaccharide, which resembles a "Y" shape, is crucial for its interactions within the membrane and with extracellular ligands. nih.govpnas.org

GM1 ganglioside is a prominent component of lipid rafts, which are dynamic microdomains within the plasma membrane enriched in cholesterol and sphingolipids. mdpi.comnih.govmdpi.comresearchgate.net These microdomains are critical for various biological processes, including cell signaling and membrane trafficking. mdpi.com The distinct structure of GM1 contributes to its enrichment in these specific membrane domains by reducing the fluidity of the plasma membrane. nih.gov As such, GM1 is frequently utilized as a marker for lipid rafts. mdpi.commdpi.compnas.org Research indicates that GM1 associates with cholesterol-enriched domains and that its cross-linking can induce the separation of uniform membranes into coexistent liquid-ordered and disordered phases. mdpi.comresearchgate.net Cholera toxin B (CT-B), a well-established probe, exploits this association by binding with high affinity to the oligosaccharide head group of GM1, facilitating targeted observation of these ordered membrane regions. mdpi.commdpi.com

The integration of GM1 into cell membranes significantly impacts their organization and stability. The ceramide moiety of gangliosides, including GM1, inserts into the lipid bilayer, contributing to a reduction in membrane fluidity. mdpi.com The amphiphilic nature of GM1 enables strong hydrophobic and hydrophilic interactions, which are key to its ability to modulate membrane properties. nih.gov Studies employing all-atom molecular-dynamics simulations have shown that increasing GM1 concentration leads to tighter lipid packing, primarily driven by inter-GM1 carbohydrate-carbohydrate interactions. This tighter packing results in a greater preference for positive curvature in GM1-containing membranes and the formation of larger lipid clusters. researchgate.netnih.gov This ability to reorganize the membrane is essential for ensuring the physical parameters required for proper protein function and for influencing the formation and stabilization of laterally separated microdomains. researchgate.netunimi.it

Modulatory Actions on Signal Transduction Cascades

GM1 ganglioside is a significant modulator of various signal transduction cascades, particularly those involved in neuronal development, differentiation, and protection. mdpi.commdpi.com

GM1 exerts significant modulatory effects on the activity of Receptor Tyrosine Kinases (Trk receptors), a family of high-affinity neurotrophin receptors. mdpi.comunimi.itoup.com It stimulates Trk kinase activity, receptor autophosphorylation, and dimerization across various cell types. mdpi.comunimi.it A substantial portion of neuronal Trk receptors are found in association with lipid rafts or GM1-enriched membrane domains, suggesting that the co-localization of GM1 and Trk receptors within these microdomains is essential for TrkA phosphorylation. mdpi.com GM1 can effectively potentiate or even replace the actions of neurotrophins by modulating their interaction with their respective receptors, including the glial cell-derived neurotrophic factor (GDNF) receptor complex and Trk receptors. mdpi.com Specifically, GM1 enhances the induction of TrkA by nerve growth factor (NGF), leading to increased autophosphorylation and dimerization of the receptor. mdpi.combiorxiv.org The neurodifferentiative properties of GM1, such as promoting neurite formation in neuroblastoma cells, are mediated by activating the TrkA-MAPK pathway. unimi.it Crucially, the oligosaccharide portion of GM1 has been identified as directly interacting with the extracellular domain of the TrkA receptor, thereby enhancing signal transduction related to neurodifferentiation. unimi.itunimi.it Beyond its direct interaction with Trk receptors, GM1 also influences neurotrophic factor signaling by inducing the synthesis and release of brain-derived neurotrophic factor (BDNF), thereby activating an autocrine loop. oup.com This modulatory action has been observed in studies where GM1 treatment reversed the decrease in BDNF signaling pathways induced by chronic social defeat stress. oup.com GM1's interactions with cell surface receptors also extend to processes like neuronal migration, dendrite emission, neonatal cortical development, and axon growth. mdpi.com

GM1-mediated signaling is intricately linked to the activation of several downstream kinase pathways. It has been demonstrated to trigger the phosphorylation and activation of both Trk and Extracellular signal-Regulated Kinase (ERK) receptors. mdpi.com Furthermore, GM1 promotes the release of neurotrophin-3 by stimulating TrkC autophosphorylation. mdpi.com Experimental findings indicate that GM1 activates Trk receptor tyrosine kinase, which subsequently leads to the downstream activation of Akt and ERK1/2. nih.gov Specifically, micromolar concentrations of GM1 have been shown to increase the basal activity of Akt and, at a concentration of 10 µM, elevate basal ERK1/2 activity. nih.gov GM1 also enhances the activation of ERK1/2 in cells exposed to hydrogen peroxide. nih.gov Beyond these, GM1 is known to promote Phosphoinositide 3-Kinase (PI3K)/Akt signaling. nih.gov While GM1 itself can activate the TrkA receptor in neuroblastoma cells, it has also been observed to inhibit Platelet-Derived Growth Factor (PDGF) signaling in human glioma cells. nih.gov Other gangliosides, such as GD2 and GD3, also play roles in these pathways; for instance, GD2-specific antibody treatment has been shown to attenuate PI3K/Akt/mTOR signaling in human neuroblastoma cell lines, and GD3 can activate PI3K/Akt and MEK-ERK signaling pathways. nih.govmdpi.com

Epigenetic and Transcriptional Regulation in GM1 Ganglioside Contexts

Alterations in GM1 ganglioside levels, particularly in pathological conditions like GM1 gangliosidosis, lead to distinct cell type-specific changes in gene expression. Single-nucleus RNA sequencing analyses in GM1 gangliosidosis mouse models have revealed differential gene expression patterns in both neuronal and glial cells nih.govnih.govresearchgate.netmdpi.com. While most differentially expressed genes (DEGs) were downregulated in glial cell clusters, including microglia, astrocytes, oligodendrocytes, and oligodendrocyte progenitor cells, neurons exhibited a mix of both upregulated and downregulated genes mdpi.com. Functional analysis of these DEGs across all cell types indicated an enrichment in Gene Ontology (GO) terms related to learning, memory, cognition, and locomotor behavior, highlighting the broad impact of GM1 alterations on neurological functions mdpi.com. Specifically, in the brain cells of GM1 gangliosidosis mice, the expression of several neurotransmitter-associated genes, such as Tac1, Penk, and Baiap3, was found to be downregulated nih.gov.

Beyond its roles in protein clearance and epigenetic regulation, GM1 ganglioside is intricately involved in cellular metabolism and neurotransmission. Functional analyses of GM1 gangliosidosis have consistently highlighted oxidative phosphorylation and neuroactive ligand-receptor interactions as significantly affected pathways nih.govnih.govresearchgate.netmdpi.commedlink.com. In GM1 gangliosidosis mouse models, both the oxidative phosphorylation pathway and the neuroactive ligand-receptor interaction pathway were found to be inhibited in multiple cell types, indicating a disruption in normal cellular metabolism and neurotransmission nih.gov. This disruption is further evidenced by observations of impaired neurotransmitter release from presynaptic sites in mature neurons derived from GM1 gangliosidosis models nih.gov. Additionally, intercellular interaction analysis has shown a reduction in the Fgf1/Fgfr2 interaction between neurons and astrocytes or oligodendrocytes in GM1 mice, suggesting impaired cell-to-cell communication critical for neuronal function nih.gov.

Pathophysiological Insights of Gm1 Ganglioside in Neurological Disorders: Preclinical Investigations

GM1 Gangliosidosis: A Lysosomal Storage Disorder Paradigm

GM1 gangliosidosis is a rare, inherited lysosomal storage disorder that leads to the progressive destruction of nerve cells in the brain and spinal cord. nih.govclevelandclinic.orgmedlineplus.gov This condition arises from a deficiency in the enzyme β-galactosidase. nih.gov

GM1 gangliosidosis is caused by mutations in the GLB1 gene, which provides the instructions for producing the enzyme beta-galactosidase (β-gal). nih.govorpha.net This enzyme is essential for breaking down specific molecules, including GM1 ganglioside. nih.govmedlineplus.gov Mutations in the GLB1 gene result in a deficiency of functional β-galactosidase. nih.govnih.gov This deficiency prevents the normal breakdown of GM1 ganglioside, leading to its accumulation. nih.govresearchgate.net The severity of the disease and the age of onset are often related to the specific mutations in the GLB1 gene and the residual activity level of the β-galactosidase enzyme. nih.govresearchgate.net The inheritance pattern for GM1 gangliosidosis is autosomal recessive, meaning an individual must inherit a mutated copy of the GLB1 gene from both parents to be affected. nih.gov

Table 1: Genetic and Enzymatic Basis of GM1 Gangliosidosis

Feature Description
Gene GLB1
Enzyme Beta-galactosidase (β-gal)
Function of Enzyme Breaks down GM1 ganglioside and other molecules. nih.govmedlineplus.gov
Genetic Cause Mutations in the GLB1 gene lead to deficient β-galactosidase activity. nih.govnih.gov

| Inheritance Pattern | Autosomal recessive. nih.gov |

The deficiency of β-galactosidase leads to the progressive buildup of GM1 ganglioside and related substances within lysosomes, the cell's recycling centers. clevelandclinic.orgnih.gov This accumulation causes lysosomes to swell, leading to cellular dysfunction, particularly in neurons. nih.gov The toxic buildup of GM1 ganglioside is a primary driver of the neurodegeneration seen in this disorder. medlineplus.gov This accumulation disrupts normal cellular processes and can lead to the destruction of nerve cells. nih.govmedlineplus.gov Histopathological examination of the brain in individuals with GM1 gangliosidosis reveals enlarged neurons with cytoplasmic inclusions, which are swollen lysosomes filled with the undigested material. nih.gov

Glial cells, including astrocytes and microglia, are the primary immune cells of the central nervous system and play a crucial role in responding to injury and disease. nih.gov In many neurodegenerative diseases, these cells become activated in a process known as neuroinflammation. mdpi.com In preclinical models of GM1 gangliosidosis, the response of glial cells is a notable feature. mdpi.com However, single-nucleus RNA sequencing of brain tissue from a GM1 gangliosidosis mouse model did not detect significant microglial or astrocyte activation or an increase in the expression of genes related to the innate immune system at 16 weeks of age. mdpi.com This suggests that in this particular model and at this time point, the neurodegenerative process itself may not be a strong trigger for a classic neuroinflammatory response but could instead promote glial cell clearance activities. mdpi.com It's important to note that neuroinflammation is a complex process and its role can vary depending on the specific disease and its stage. lu.se

Contribution to Neurodegenerative Proteinopathies

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) peptides, which form plaques in the brain. frontiersin.org Emerging evidence from preclinical studies suggests a significant role for GM1 ganglioside in the pathogenesis of Alzheimer's disease by influencing the aggregation of Aβ. nih.govmdpi.com

It is hypothesized that GM1 ganglioside can bind to Aβ, forming a complex that acts as a "seed" for the formation of amyloid fibrils. glycoforum.gr.jpoipub.comnih.gov This GM1-bound Aβ (GAβ) has a distinct conformation from soluble Aβ and exhibits a high potential for aggregation. glycoforum.gr.jpoipub.com The formation of these GAβ complexes is thought to be an early and critical event in the cascade leading to amyloid plaque deposition. glycoforum.gr.jp

Studies suggest that the lipid environment of neuronal membranes, particularly areas rich in GM1 ganglioside known as lipid rafts, may facilitate the initial binding and conformational change of Aβ. mdpi.comglycoforum.gr.jp Changes in the levels and distribution of GM1 during the progression of Alzheimer's may further contribute to the disease's aggravation. mdpi.com While some findings indicate that GM1 promotes Aβ aggregation and production, other research has suggested it may inhibit Aβ oligomerization and protect against its neurotoxicity, highlighting the complexity of this interaction. nih.gov

Table 2: Role of GM1 Ganglioside in Amyloid-beta Pathogenesis

Aspect Description
Interaction GM1 ganglioside binds to Amyloid-beta (Aβ) peptide. glycoforum.gr.jp
Conformational Change This binding is thought to induce a conformational change in Aβ, making it more prone to aggregation. glycoforum.gr.jp
Seeding The GM1-Aβ complex (GAβ) may act as an endogenous seed for the formation of amyloid fibrils. glycoforum.gr.jpoipub.comnih.gov

| Lipid Rafts | The interaction between GM1 and Aβ is believed to occur within specialized membrane microdomains called lipid rafts. mdpi.comglycoforum.gr.jp |

Parkinson's Disease: GM1 Ganglioside and Alpha-synuclein (B15492655) Aggregation

GM1 ganglioside is recognized for its significant role in the pathophysiology of Parkinson's disease (PD), particularly concerning the aggregation of alpha-synuclein (α-synuclein), a hallmark of the disease. nih.govdntb.gov.ua Research indicates that GM1 directly interacts with α-synuclein, inducing an α-helical structure and thereby inhibiting the formation of pathogenic fibrillary aggregates. nih.govmdpi.com This interaction is crucial, as a deficiency in GM1 is believed to be a key factor in the initiation of PD. mdpi.com The neuroprotective effects of GM1 are largely attributed to its soluble oligosaccharide component, GM1-OS, which has been identified as the bioactive moiety responsible for these properties. nih.gov

Preclinical studies have demonstrated that GM1-OS can prevent both spontaneous and prion-like aggregation of α-synuclein without altering its secondary structure. nih.gov In models where dopaminergic neurons are affected by α-synuclein oligomers, treatment with GM1-OS has been shown to significantly increase neuronal survival, preserve neurite networks, and reduce the activation of microglia, the resident immune cells of the brain. nih.gov Furthermore, in rat models overexpressing a mutated form of human α-synuclein (A53T), GM1 administration exerted neuroprotective and potentially neurorestorative effects on the nigrostriatal dopamine (B1211576) system, reducing α-synuclein aggregation and protecting dopamine neurons from degeneration. dntb.gov.ua In cell-based models, reducing the expression of GM1 leads to a significant increase in the formation of aggregated α-synuclein, underscoring the importance of adequate GM1 levels in preventing this key pathological process. mdpi.com

Table 1: Preclinical Findings of GM1 Ganglioside in Parkinson's Disease Models

Model System Key Findings Reference
In vitro (amyloid seeding assay, NMR spectroscopy) GM1-OS prevents spontaneous and prion-like α-synuclein aggregation. nih.gov
Dopaminergic neurons affected by α-synuclein oligomers GM1-OS increased neuronal survival, preserved neurite networks, and reduced microglia activation. nih.gov
Rat model (AAV-A53T α-synuclein overexpression) GM1 administration protected substantia nigra dopamine neurons and reduced α-synuclein aggregation. dntb.gov.ua
NG108-15 and SH-SY5Y cell lines Reduced GM1 expression led to a significant increase in aggregated α-synuclein formation. mdpi.com
In vitro (SUVs) GM1 specifically binds to α-synuclein, induces α-helical structure, and inhibits fibril formation. nih.gov

Huntington's Disease: Altered GM1 Levels and Mutant Huntingtin Dynamics

Preclinical research has established a strong link between altered GM1 ganglioside levels and the pathogenesis of Huntington's disease (HD). nih.govsemanticscholar.org Studies on various HD mouse models consistently show that brain ganglioside levels are lower than normal. nih.gov This reduction is believed to contribute to neuronal dysfunction and the progression of the disease. semanticscholar.orgnih.gov

Administration of exogenous GM1 has demonstrated profound disease-modifying effects in multiple HD mouse models, including the YAC128, R6/2, and Q140 lines. nih.govsemanticscholar.org A key mechanism of action is the ability of GM1 to reduce the levels of toxic soluble and insoluble mutant huntingtin (mHTT) protein, likely by enhancing its clearance. nih.govsemanticscholar.org Furthermore, GM1 treatment has been found to induce the phosphorylation of mHTT at specific serine residues (Serine 13 and Serine 16). nih.govscienceopen.com This post-translational modification is critical as it attenuates the toxicity of the mutant protein. nih.govscienceopen.com

The benefits of restoring GM1 levels are widespread, leading to the amelioration of molecular, cellular, and behavioral deficits. nih.gov In preclinical models, GM1 administration slows neurodegeneration and white matter atrophy, improves motor functions, and restores normal levels of key neurotransmitters such as dopamine, serotonin, glutamate, and GABA. nih.govnih.gov These interventions have resulted in significant improvements in motor and cognitive functions in HD mice. nih.govnih.gov

Table 2: Effects of GM1 Ganglioside Administration in Huntington's Disease Mouse Models

Mouse Model Key Effects of GM1 Administration Reference
YAC128 Induces phosphorylation of mutant huntingtin; restores normal motor function. nih.govscienceopen.com
R6/2 Slows neurodegeneration, white matter atrophy, and body weight loss; significantly improves motor functions. nih.gov
Q140 Restores motor function to normal levels; ameliorates psychiatric-like and cognitive dysfunctions. nih.gov
Q7/140 & Q140/140 Caused a reduction of mutant HTT protein levels in the striatum. semanticscholar.org

Involvement in Acute Brain and Spinal Cord Injury Models

Neuroprotective Mechanisms in Post-Traumatic Secondary Injury

Following a primary traumatic brain injury (TBI) or spinal cord injury (SCI), a complex secondary injury cascade is initiated, involving mechanisms like neuroinflammation, excitotoxicity, and programmed cell death, which contribute to progressive tissue damage. mdpi.comsemanticscholar.org GM1 ganglioside has demonstrated significant neuroprotective properties by mitigating these secondary injury mechanisms. nih.govnih.gov

Research in animal models has shown that TBI leads to a significant reduction in the levels of GM1 in the cortex. nih.govnih.gov This alteration in ganglioside composition on the axon surface contributes to a key secondary injury mechanism: Axonal Outgrowth Inhibition (AOI). nih.govnih.gov Administering GM1 shortly after the injury can prevent this reduction, thereby counteracting the inhibition of axonal regeneration and preserving neuronal survival. nih.govnih.gov In a mouse model of TBI, a single administration of GM1 post-injury prevented damage to neuronal survival and averted deficits in spatial and visual memory. nih.gov Similarly, in a blast-induced TBI model, GM1 administration prevented an elevation of myelin-associated glycoprotein (B1211001) (MAG), a molecule that inhibits axon outgrowth, suggesting a direct role in counteracting inhibitory signals that arise after trauma. nih.gov These findings highlight the neuroprotective capacity of GM1 in preventing the biochemical and cellular changes that drive secondary injury. nih.govnih.gov

Promotion of Neural Plasticity and Synaptic Remodeling Post-Injury

Neural plasticity, the ability of the nervous system to reorganize its structure and function, is critical for recovery after brain and spinal cord injuries. mdpi.comnih.gov This process involves synaptic reorganization, axonal sprouting, and the formation of new neural circuits. semanticscholar.org GM1 ganglioside has been shown to play a pivotal role in promoting these reparative mechanisms. nih.govwikipedia.org

The ability of exogenously applied GM1 to potentiate neurite outgrowth and axonal sprouting in regenerating axons has been well-established. nih.gov In the context of SCI, clinical studies have indicated that GM1 treatment enhances the recovery of motor function. nih.gov This functional improvement is linked to the promotion of axonal regeneration. scienceopen.com Animal studies of SCI have shown that GM1 has therapeutic effects on axonal regeneration, leading to better functional outcomes on motor scales compared to controls. scienceopen.com GM1's role extends to modulating synaptic plasticity; for instance, it has been shown to improve synaptic plasticity in the CA3 hippocampal region, which is associated with learning and memory. nih.gov By impacting neuronal excitability, repair mechanisms, and the release of neurotrophins, GM1 facilitates the structural and functional adaptations necessary for recovery after central nervous system injury. nih.govwikipedia.org

Role in Other Inherited and Immune-Mediated Neurological Conditions

Rett Syndrome: Glycosphingolipid Dysmetabolism and Therapeutic Modalities

Rett syndrome (RTT) is a severe neurodevelopmental disorder linked to mutations in the MECP2 gene, and evidence suggests that altered glycosphingolipid metabolism is a feature of the disease. nih.govfoodb.ca Specifically, the metabolism of sphingolipids, a class of lipids that includes gangliosides, appears to be perturbed in RTT. sigmaaldrich.com

Preclinical investigations have focused on the therapeutic potential of the GM1 oligosaccharide (GM1-OS), the bioactive part of the GM1 molecule. semanticscholar.orgnih.gov In a Mecp2-null mouse model of RTT, GM1-OS administration was shown to ameliorate key deficits associated with the syndrome. semanticscholar.orgnih.gov The therapeutic effects are mediated by the direct interaction of GM1-OS with Tropomyosin receptor kinase (Trk) receptors on the cell surface, which triggers essential neurotrophic and neuroprotective pathways. semanticscholar.orgnih.gov In vitro, treatment with GM1-OS restored synaptogenesis and reduced mitochondrial oxidative stress in cortical neurons lacking Mecp2. semanticscholar.orgnih.gov When administered in vivo to RTT model mice, GM1-OS mitigated RTT-like symptoms, highlighting its potential as a therapeutic candidate for addressing the glycosphingolipid dysmetabolism and downstream consequences in Rett syndrome. nih.gov

Table 3: Therapeutic Effects of GM1-OS in a Rett Syndrome Model

Model System Therapeutic Intervention Key Findings Reference
Mecp2-knock-out cortical neurons (In vitro) GM1-OS Restored synaptogenesis; reduced mitochondrial oxidative stress. semanticscholar.orgnih.gov
Mecp2-null mice (In vivo) GM1-OS Mitigated RTT-like symptoms; effects were mediated by Trk receptor activation. nih.gov

Secondary GM1 Accumulation in Related Lysosomal Storage Diseases (e.g., Gaucher Disease)

Gaucher disease (GD) is a lysosomal storage disorder resulting from a deficiency of the enzyme glucocerebrosidase (GCase), which leads to the primary accumulation of glucosylceramide (GlcCer). mdpi.comnih.govknowgaucherdisease.com While the primary storage material defines the disease, emerging research has highlighted the significance of secondary accumulation of other lipids, including GM1 ganglioside.

In preclinical investigations involving fibroblasts from patients with neuropathic forms of Gaucher disease (Types 2 and 3), a significant secondary increase in GM1 storage has been observed. mdpi.comnih.govresearchgate.net Specifically, fibroblasts with the L444P and R131C mutations, which are linked to the more severe neuronopathic forms of GD, showed a considerable accumulation of GM1, reaching levels comparable to those seen in primary GM1 gangliosidosis, a separate lysosomal storage disorder. mdpi.comnih.govresearchgate.net In contrast, fibroblasts with the N370S mutation, associated with the non-neuronopathic Type 1 GD, exhibited little to no significant increase in GM1 levels. mdpi.com

This secondary GM1 accumulation does not appear to be strongly correlated with the primary accumulation of GlcCer. Instead, the amount of GM1 storage seems to be more closely linked to the severity of the disease phenotype. mdpi.com The mechanism behind this secondary accumulation is not fully understood but suggests a complex interplay between the metabolic pathways of different glycosphingolipids within the lysosome. The dysfunction caused by the primary accumulation of GlcCer may indirectly inhibit the activity of other lysosomal enzymes, such as β-galactosidase, which is responsible for GM1 catabolism. nih.govresearchgate.net These findings underscore the importance of investigating secondary storage materials to better comprehend the complex pathophysiology of lysosomal storage diseases like Gaucher disease.

Table 1: GM1 Ganglioside Accumulation in Different Gaucher Disease Genotypes

Gaucher Disease Genotype Associated Phenotype Primary Storage Material Secondary GM1 Accumulation
L444P (homozygous) Neuronopathic (Types 2 & 3) Glucosylceramide Significant increase
R131C (homozygous) Neuronopathic (Type 2) Glucosylceramide Significant increase
N370S/RecNcil Non-neuronopathic (Type 1) Glucosylceramide Little to no significant change

Anti-Ganglioside Antibodies in Autoimmune Neuropathies (e.g., Guillain-Barré Syndrome)

Guillain-Barré syndrome (GBS) is an acute autoimmune polyradiculoneuropathy, and a significant body of preclinical and clinical research has established a strong association between GBS and the presence of anti-ganglioside antibodies. nih.govnih.gov These antibodies are thought to arise from a process of molecular mimicry, where an antecedent infection, commonly with Campylobacter jejuni, triggers an immune response. nih.govamegroups.org The lipooligosaccharides (LOS) on the surface of these infectious agents resemble the structure of gangliosides present on human nerve cell membranes, leading to the production of cross-reactive antibodies that mistakenly target the peripheral nervous system. nih.govnih.govamegroups.org

Approximately 60% of patients with GBS have detectable anti-ganglioside antibodies in their serum during the acute phase of the illness. nih.gov The specific type of ganglioside targeted by these autoantibodies often correlates with the clinical subtype of GBS, reflecting the differential expression of gangliosides in various parts of the peripheral nervous system. nih.gov

Key Research Findings:

Anti-GM1 Antibodies: IgG antibodies against GM1 are strongly associated with the acute motor axonal neuropathy (AMAN) variant of GBS. frontiersin.orgsouthtees.nhs.uk These antibodies target the nodes of Ranvier in motor nerves, leading to axonal damage or conduction block without significant demyelination. nih.gov

Anti-GD1a Antibodies: Similar to anti-GM1, anti-GD1a IgG antibodies are also frequently found in patients with the AMAN subtype of GBS. frontiersin.orgsouthtees.nhs.uk

Anti-GD1b Antibodies: Antibodies targeting GD1b are often associated with ataxic variants of GBS. nih.govnih.gov Monospecific anti-GD1b antibodies, in particular, have been linked to the development of ataxia. nih.gov

Anti-GQ1b Antibodies: A very strong association exists between IgG anti-GQ1b antibodies and Miller Fisher syndrome (MFS), a variant of GBS characterized by ophthalmoplegia, ataxia, and areflexia. nih.govfrontiersin.org These antibodies are found in over 80% of MFS patients. nih.gov The presence of anti-GQ1b antibodies is also noted in other GBS variants that share features with MFS, such as ataxic GBS. nih.gov

The pathogenic mechanism of these antibodies involves the activation of the complement system and the recruitment of macrophages at the nerve surface, leading to damage to the axolemma, particularly at the nodes of Ranvier. nih.gov This immune-mediated attack disrupts nerve conduction, causing the characteristic muscle weakness and paralysis seen in GBS. Testing for specific anti-ganglioside antibodies serves as a valuable diagnostic tool to support the diagnosis of GBS and its subtypes. nih.gov

Table 2: Association of Anti-Ganglioside Antibodies with Guillain-Barré Syndrome Subtypes

Antibody Specificity Associated GBS Subtype(s)
Anti-GM1 (IgG) Acute Motor Axonal Neuropathy (AMAN)
Anti-GD1a (IgG) Acute Motor Axonal Neuropathy (AMAN)
Anti-GD1b Ataxic GBS, Chronic Ataxic Neuropathy with Ophthalmoplegia (CANOMAD)
Anti-GQ1b (IgG) Miller Fisher Syndrome (MFS), Bickerstaff's Brainstem Encephalitis (BBE), Ataxic GBS
Anti-GT1a Miller Fisher Syndrome (MFS) and overlaps
Anti-GM1b Pure motor GBS

Based on a comprehensive search of scientific literature and public databases, there is no information available on a chemical compound specifically named “Anad-GM1” in the context of preclinical therapeutic strategies for GM1 Gangliosidosis.

Therefore, it is not possible to generate the requested article focusing solely on “this compound” as the central subject does not appear to be a recognized entity in this field of research. The provided outline details various therapeutic approaches for GM1 Gangliosidosis, a well-documented genetic disorder; however, without any link to a compound named "this compound," an article that strictly adheres to the user's instructions cannot be constructed.

Further research into the therapeutic strategies mentioned in the outline—such as gene therapy, enzyme replacement, and pharmacological chaperones for GM1 Gangliosidosis—does not yield any mention of "this compound." These research areas focus on vectors (e.g., AAV9-GLB1), recombinant enzymes, and various chaperone molecules, none of which are identified by the name "this compound."

Preclinical Therapeutic Strategies and Research Directions Targeting Gm1 Ganglioside

Substrate Reduction Therapies

Substrate reduction therapy (SRT) is a therapeutic strategy that aims to slow the progression of diseases like GM1 gangliosidosis by reducing the rate of synthesis of the accumulating substrate, in this case, GM1 ganglioside. nih.govfrontiersin.org This approach involves inhibiting key enzymes in the biosynthetic pathway of glycosphingolipids (GSLs). nih.govmdpi.com By slowing down the synthesis of these molecules, the burden on the deficient lysosomal enzyme is lessened, which can help to balance the rate of synthesis with the impaired rate of degradation. mdpi.com

Modulation of Ganglioside Biosynthesis Pathways (e.g., Iminosugars)

A key approach in substrate reduction therapy for GM1 gangliosidosis involves the modulation of ganglioside biosynthesis pathways through the use of iminosugars. nih.govfrontiersin.org These small molecules are designed to inhibit critical enzymes in the GSL synthesis pathway. nih.gov

One of the primary targets for this therapeutic strategy is the enzyme glucosylceramide synthase (GCS), which is responsible for the initial step in the synthesis of most GSLs. frontiersin.org By inhibiting GCS, the production of glucosylceramide, a precursor for GM1 ganglioside, is reduced. frontiersin.org

Iminosugars that have been investigated for this purpose include N-butyldeoxynojirimycin (NB-DNJ), commercially known as miglustat, and N-butyldeoxygalactonojirimycin (NB-DGJ). nih.govfrontiersin.org Preclinical studies in mouse models of GM1 gangliosidosis have shown that these iminosugars can reduce the accumulation of GM1 ganglioside in the brain. nih.govmdpi.com For instance, treatment with NB-DNJ led to a decrease in neural GM1 ganglioside, while NB-DGJ showed a modest increase in the lifespan of the animal models. nih.govfrontiersin.org

Table 1: Research Findings on Iminosugars in GM1 Gangliosidosis Models

CompoundModelKey Findings
N-butyldeoxynojirimycin (NB-DNJ) β-gal−/− miceDecreased neural GM1 ganglioside levels and showed functional improvements. nih.govfrontiersin.org
N-butyldeoxygalactonojirimycin (NB-DGJ) β-gal−/− miceResulted in a modest increase in lifespan. nih.govfrontiersin.org

Advanced Delivery Systems for GM1 Ganglioside Analogs

The effective delivery of therapeutic agents to the central nervous system (CNS) is a significant challenge due to the blood-brain barrier (BBB). nih.gov For diseases like GM1 gangliosidosis that primarily affect the brain, developing delivery systems that can overcome this barrier is crucial. nih.gov Advanced delivery systems, such as nanoparticle and liposomal formulations, are being investigated to improve the delivery of GM1 ganglioside analogs and other therapies to the brain. nih.govnih.gov

Nanoparticle and Liposomal Formulations for Neural Targeting

Nanoparticles and liposomes offer a promising approach to deliver therapeutic molecules across the BBB. nih.govnih.gov These carriers can be engineered to protect the therapeutic agent from degradation, control its release, and target specific cells or tissues.

Nanoparticle Formulations: Research has explored the use of biodegradable poly(alkylcyanoacrylate) nanospheres and nanocapsules to carry GM1 and its derivatives. nih.gov Studies have shown that while loading GM1 into nanospheres was challenging, nanocapsules could be loaded with high levels of GM1, particularly lipophilic derivatives. nih.gov These formulations were found to be stable in acidic conditions, which is relevant for potential oral delivery routes. nih.gov

Liposomal Formulations: Liposomes are another type of nanocarrier that has been investigated for the delivery of GM1. nih.gov Incorporating GM1 into liposomes can improve its bioavailability. nih.gov More recently, the focus has shifted to the therapeutic potential of the liposomal GM1 itself, with studies suggesting it can help ameliorate oxidative stress. nih.gov This cytoprotective effect is thought to be mediated through the activation of the Nrf2 pathway, a key cellular defense mechanism against oxidative damage. nih.gov

Table 2: Characteristics of Advanced Delivery Systems for GM1 Analogs

Delivery SystemKey FeaturesResearch Focus
Nanoparticles Biodegradable polymer-based carriers. nih.govEncapsulation of GM1 and its derivatives for potential oral delivery. nih.gov
Liposomes Lipid-based vesicles. nih.govImproving bioavailability and leveraging the cytoprotective effects of GM1. nih.gov

Investigation of GM1 Ganglioside in Neurotrophic Factor Mimicry

GM1 ganglioside has been shown to possess neurotrophic and neuroprotective properties, playing a role in neuronal plasticity and repair mechanisms. researchgate.netnih.gov Research is ongoing to understand how to harness these properties for therapeutic benefit, including the investigation of molecules that can mimic the neurotrophic effects of GM1.

Synthetic Oligosaccharide Fragments (e.g., GM1-OS) and Receptor Activation

Recent studies have focused on the oligosaccharide portion of the GM1 molecule (GM1-OS) as the bioactive component responsible for its neurotrophic effects. researchgate.netnih.gov Unlike the full GM1 ganglioside, GM1-OS is not taken up by cells and exerts its effects by interacting with receptors on the cell surface. researchgate.netnih.gov

GM1-OS has been found to mimic the neurotrophic and neuroprotective properties of the parent GM1 molecule. researchgate.netresearchgate.net It has been shown to interact with and activate the TrkA receptor, which is the receptor for nerve growth factor (NGF). nih.gov This activation triggers downstream signaling pathways, such as the MAPK pathway, leading to neuritogenic and protective effects. nih.gov

The ability of GM1-OS to prevent α-synuclein aggregation, a hallmark of Parkinson's disease, has also been demonstrated in vitro. researchgate.net Furthermore, GM1-OS has shown neuroprotective effects in models of neurotoxicity and has been found to reduce microglia activation, suggesting a role in mitigating neuroinflammation. ucl.ac.uk These findings position GM1-OS as a potential therapeutic candidate that can leverage the beneficial properties of GM1 while potentially avoiding some of the complexities associated with the delivery and metabolism of the full ganglioside. researchgate.net

Table 3: Bioactive Properties of GM1 Oligosaccharide (GM1-OS)

PropertyMechanism of ActionPotential Therapeutic Application
Neurotrophic Effects Activates TrkA receptor and MAPK pathway. nih.govPromoting neuronal differentiation and survival. nih.gov
Neuroprotection Prevents neurotoxic damage and reduces microglia activation. researchgate.netucl.ac.ukMitigating neuronal loss in neurodegenerative conditions. researchgate.net
Anti-aggregation Prevents spontaneous and prion-like aggregation of α-synuclein. researchgate.netTreatment of synucleinopathies like Parkinson's disease. researchgate.net

Advanced Research Methodologies and Animal Models for Gm1 Ganglioside Studies

In Vitro Cellular Systems and Organoid Models

In vitro models provide controlled environments to study the specific cellular and molecular consequences of GM1 gangliosidosis. These systems are invaluable for high-throughput screening and detailed mechanistic investigations that are not feasible in more complex living organisms.

Primary Neuronal and Glial Cell Cultures

Primary cell cultures, derived directly from animal brain tissue, offer a model that closely mimics the cellular environment of the central nervous system (CNS). nih.gov These cultures typically contain a mix of neurons, astrocytes, and microglia, the primary cell types involved in the neuroinflammatory processes seen in neurodegenerative diseases. escholarship.orgresearchgate.net

Studying these mixed cultures allows for the investigation of complex cell-to-cell interactions. nih.gov For instance, researchers can observe how the accumulation of GM1 ganglioside in neurons affects the function and activation state of surrounding glial cells. A common issue in these cultures is the potential overgrowth of glial cells, which can impact the health and function of the neurons. thermofisher.com Methodologies have been developed to control glial proliferation, ensuring a stable and representative co-culture system for long-term studies. thermofisher.com These models are instrumental in understanding how cellular crosstalk influences neuroinflammatory responses to the pathological stress induced by GM1 accumulation. researchgate.net

Table 1: Characteristics of Primary Neuronal and Glial Cell Cultures in GM1 Research

Feature Description Relevance to GM1 Gangliosidosis
Cellular Composition Contains mixed populations of neurons, astrocytes, and microglia. escholarship.org Allows for the study of neuro-glial interactions and neuroinflammation, which are key pathological features of the disease.
Physiological Relevance Closely represents the cellular diversity of the in vivo CNS. nih.gov Provides a more accurate context for studying cellular dysfunction compared to single-cell-type cultures.

| Experimental Utility | Suitable for microscopy, flow cytometry, and molecular analysis of cell-specific responses. nih.gov | Enables detailed investigation of pathogenic mechanisms at the cellular level. |

Immortalized Cell Lines for Mechanistic Investigations

Immortalized cell lines are derived from primary cells that have been genetically modified to proliferate indefinitely in culture, overcoming the natural limit of cell division. nih.govkrishgenbiosystems.com This process provides researchers with a consistent and readily available source of cells, which is advantageous for long-term and large-scale experiments. krishgenbiosystems.com

These cell lines serve as powerful tools for studying fundamental biological processes and disease mechanisms. krishgenbiosystems.comnih.gov By introducing mutations that cause GM1 gangliosidosis into an immortalized neuronal cell line, researchers can create a stable model to investigate the specific downstream effects of enzyme deficiency and substrate accumulation. The genetic and phenotypic stability of these lines ensures reproducibility across experiments, making them ideal for screening potential therapeutic compounds and for detailed biochemical and genetic analyses. nih.govnih.gov

Induced Pluripotent Stem Cell (iPSC)-Derived Neuronal Models

Induced pluripotent stem cell (iPSC) technology represents a significant advancement in disease modeling. nih.gov This technique involves reprogramming somatic cells, such as skin fibroblasts, from patients into stem cells. neurosciencenews.com These iPSCs can then be differentiated into various cell types, including neurons and glial cells, that are genetically identical to the patient. nih.govnih.gov

For GM1 gangliosidosis, iPSC-derived neural models provide a unique "disease-in-a-dish" platform. Neurons derived from patients with GM1 gangliosidosis recapitulate key disease phenotypes, including deficient β-galactosidase activity and the resulting accumulation of GM1 gangliosides. researchgate.net These models are invaluable for studying the specific ways the disease affects human neurons, investigating disease pathogenesis, and testing novel therapeutic strategies in a patient-specific context. nih.govresearchgate.net Researchers have successfully used these models to demonstrate impaired neurotransmitter release and other neural dysfunctions associated with the disease. researchgate.net

In Vivo Animal Models of GM1-Related Pathologies

In vivo models are indispensable for understanding the systemic and complex progression of GM1 gangliosidosis and for the preclinical evaluation of therapies. These models allow for the study of disease manifestation in the context of a whole, living organism, including behavioral and systemic pathological changes.

Genetically Modified Mouse Models (e.g., Glb1 knock-out/mutation, alpha-synuclein (B15492655) overexpression)

Genetically engineered mouse models are a cornerstone of GM1 gangliosidosis research. The most common models are created by knocking out the Glb1 gene, which encodes the β-galactosidase enzyme. dovepress.comnih.govnih.gov The absence of this enzyme leads to the pathological accumulation of GM1 ganglioside, mimicking the biochemical hallmark of the human disease. nih.govnih.gov

These Glb1 knockout mice develop progressive neurodegeneration. researchgate.net While morphological changes in the CNS can be observed early, functional deficits such as ataxia, tremors, and abnormal gait typically appear at around 3.5 to 5 months of age. dovepress.comresearchgate.net These models exhibit glycosphingolipid accumulation in the brain and show progressive loss of motor skills, which can be quantitatively measured through various behavioral tests. nih.govwustl.edu Despite being null variants, these mouse models often recapitulate the less severe, juvenile-onset (Type II) form of human GM1 gangliosidosis, making them particularly useful for studying this disease subtype and for testing the efficacy of potential treatments. nih.govwustl.edu

Table 2: Key Pathological Findings in Glb1 Knockout Mouse Models

Finding Description Age of Onset Human Disease Correlation
GM1 & GA1 Accumulation Increased levels of glycosphingolipids in the brain. nih.govwustl.edu Begins by 8 weeks. Core biochemical defect in GM1 Gangliosidosis.
Motor Skill Loss Deterioration in performance on hanging wire and inverted grid tests. nih.govnih.gov By 20 weeks. Progressive motor dysfunction.
Motor Coordination Deficits Impaired performance on rotarod tests. nih.govnih.gov By 32 weeks. Ataxia and coordination problems.
Gait Abnormalities Abnormal foot placement, decreased stride length. nih.gov Progressive. Gait disturbances observed in patients.

| Cerebellar Atrophy | Progressive atrophy of the cerebellum observed via MRI. nih.govwustl.edu | Progressive. | A feature seen in some human patients. |

Naturally Occurring Large Animal Models (e.g., Feline GM1 Gangliosidosis)

In addition to genetically engineered rodents, naturally occurring models of GM1 gangliosidosis in larger animals provide significant translational value. dovepress.com Feline GM1 gangliosidosis, which has been identified in several cat breeds including Siamese and Korat, is a particularly valuable model. researchgate.nettci-thaijo.org

The feline disease is considered a near-exact replica of juvenile-onset human GM1 gangliosidosis. researchgate.net Affected cats exhibit a deficiency in β-galactosidase activity, leading to the accumulation of GM1 ganglioside in neuronal tissues and progressive neurologic dysfunction. researchgate.netbioguardlabs.com Clinical signs, such as head and limb tremors and ataxia, typically appear around 2-3 months of age, with a relentlessly progressive course leading to premature death. bioguardlabs.com The anatomical and physiological similarities of the feline CNS to the human CNS make this model highly relevant for preclinical studies, especially for evaluating the distribution, safety, and efficacy of therapies like gene therapy. dovepress.com

Mentioned Compounds

Lesion-Induced Models of Neurological Injury (e.g., Spinal Cord Compression)

Lesion-induced models of neurological injury, such as spinal cord compression, are critical for investigating the therapeutic potential of compounds like GM1 ganglioside. In experimental settings, a moderate spinal contusion injury can be induced in animal models, for instance, at the T9 level of the spinal cord, to mimic the damage seen in human spinal cord injury (SCI). researchgate.net This controlled induction of injury allows researchers to study the subsequent pathological cascade and to assess the efficacy of neuroprotective and regenerative strategies.

One common method for inducing such an injury is through the use of a weight-drop contusion injury model. nih.gov For example, a specific weight can be dropped from a predetermined height onto the exposed spinal cord of an anesthetized rat, causing a graded and reproducible lesion. researchgate.netnih.gov Another technique involves the use of an impactor device, which delivers a standardized force to the spinal cord, resulting in consequent loss of locomotor function. researchgate.net Balloon compression is another method used to create a lesion, reflecting a common mechanism of human SCI where the severity can be graded by controlling the inflation volume of the balloon. ispnlibrary.org

Following the injury, the administration of GM1 ganglioside has been studied for its potential to enhance neurological recovery. researchgate.netnih.govmdpi.com Research in rat models of SCI has explored the effects of GM1 on acute injury processes and neural recovery. researchgate.netnih.gov Clinical trials in humans have also been conducted to evaluate the efficacy of GM1 in improving motor function following spinal cord injury. nih.gov These lesion-induced models are indispensable for preclinical evaluation of potential therapies for traumatic neurological damage.

Biophysical and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure, conformation, and dynamics of GM1 ganglioside at an atomic level. dundee.ac.ukdaveadamslab.comanu.edu.au NMR can provide detailed conformational information of the glycan headgroup of GM1 both in solution and in membrane-like environments. dundee.ac.uk Sophisticated techniques, such as paramagnetism-assisted NMR, combined with molecular dynamics simulations, allow for a quantitative exploration of the conformational spaces of gangliosides like GM1. dundee.ac.uk Furthermore, NMR is instrumental in studying the dynamic interactions between GM1 clusters and amyloidogenic proteins, such as amyloid β and α-synuclein, which are implicated in neurodegenerative disorders. dundee.ac.uk

Circular Dichroism (CD) spectroscopy is another valuable technique for studying the structure of molecules. rsc.orgacs.org CD measures the differential absorption of left- and right-handed circularly polarized light and is highly sensitive to the chiral nature of molecules like the oligosaccharide chain of GM1. rsc.org This technique can provide information about the secondary structure of proteins that interact with GM1. acs.org When a ligand binds to a protein, it can acquire an induced CD (ICD) spectrum, which provides information about the binding event. acs.org While direct CD studies on Anad-GM1 were not found, the principles of CD spectroscopy make it a relevant tool for studying the conformational properties of GM1 and its interactions.

Molecular Dynamics Simulations and Computational Modeling of GM1-Protein Interactions

Molecular Dynamics (MD) simulations and computational modeling provide invaluable insights into the behavior of GM1 ganglioside within the cell membrane and its interactions with various proteins. nih.govnih.gov These computational approaches allow researchers to investigate the adhesion process of peptides, such as amyloid β, to GM1-containing membranes at an atomic level. nih.gov By simulating the dynamic behavior of GM1 in a lipid bilayer, researchers can understand its local effects on membrane properties. nih.govnih.gov

MD simulations have been used to study a fully hydrated lipid bilayer with GM1 attached, revealing details about the orientation of the GM1 headgroup and the behavior of its ceramide chains within the membrane. nih.gov These simulations have also shown that the presence of GM1 can modify the arrangement of neighboring lipid molecules. nih.gov Furthermore, computational studies have explored the impact of varying GM1 concentrations on the properties of neuronal plasma membranes, indicating that higher concentrations lead to the formation of larger GM1 clusters. nih.gov

In the context of neurodegenerative diseases, MD simulations have been crucial in modeling the interaction between GM1 and amyloidogenic proteins. dundee.ac.uk These models help to elucidate the structural basis of these interactions, which are thought to play a role in the pathology of diseases like Alzheimer's. The integration of experimental data from techniques like NMR with computational approaches provides a more comprehensive understanding of the complex systems involving GM1. dundee.ac.uk

Dynamic Light Scattering (DLS) for Micelle Characterization

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles in suspension, making it well-suited for the characterization of GM1 ganglioside micelles. researchgate.netnih.govunivalle.edu.co The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. nih.gov Analysis of these fluctuations allows for the determination of the diffusion coefficients of the micelles, which can then be used to calculate their hydrodynamic radius.

DLS is a valuable tool for studying the aggregation properties of gangliosides in solution. It can be used to monitor the formation and stability of micelles under various experimental conditions. univalle.edu.co For instance, DLS can be employed to investigate the effects of concentration, temperature, and the presence of other molecules on the size and polydispersity of GM1 micelles. This information is crucial for understanding the physicochemical behavior of GM1 and for the formulation of ganglioside-based therapeutic agents. The technique is also useful for quality control in the preparation of bioconjugates involving nanoparticles and biomolecules like GM1. researchgate.netunivalle.edu.co

Advanced Imaging and Histopathological Techniques

Immunohistochemical and Immunofluorescence Staining for GM1 and Related Markers

Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful imaging techniques used to visualize the distribution and localization of specific molecules, such as GM1 ganglioside, within tissue sections. mdpi.comnih.govnih.govnih.gov These methods rely on the highly specific binding of antibodies to their target antigens. In the context of GM1 research, monoclonal antibodies specific to GM1 are used to detect its presence in various tissues, including the central and peripheral nervous systems.

Immunofluorescence staining has been used to study the in situ localization of GM1 in rat spinal roots, revealing its presence in structures like the Schmidt-Lanterman incisures and the paranodal end segments of the myelin sheath. This localization suggests a potential role for GM1 as an adhesion molecule. In studies of neuromuscular junctions, IHC has shown that anti-GM1 antibodies bind to the presynaptic nerve terminal.

Based on the comprehensive search conducted, there is no publicly available scientific literature or research data specifically mentioning the chemical compound “this compound” in the context of the advanced research methodologies outlined in your request.

Therefore, it is not possible to generate the requested article focusing solely on “this compound” as the subject, because no research findings, data, or discussions related to this specific compound were found. The instructions to strictly adhere to content about "this compound" cannot be fulfilled without any available information.

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to characterize Anad-GM1's physicochemical properties?

  • Methodological Answer : Begin with spectroscopic techniques (e.g., NMR, FTIR) to confirm molecular structure, followed by chromatographic methods (HPLC, LC-MS) for purity assessment. Calorimetric studies (DSC) can determine thermal stability. Document protocols using standardized formats (e.g., materials/methods sections with reagent specifications, equipment models, and environmental controls) to ensure reproducibility .
  • Data Presentation : Include raw spectra, chromatograms, and thermal profiles in appendices, with processed data (e.g., retention times, melting points) summarized in tables .

Q. What literature review practices ensure comprehensive coverage of this compound's known bioactivity?

  • Methodological Answer : Use Boolean search strategies (e.g., "this compound" AND ("mechanism" OR "pathway")) in academic databases (PubMed, SciFinder). Prioritize peer-reviewed journals and avoid non-vetted platforms like . Organize findings thematically (e.g., in vitro vs. in vivo studies) and critically evaluate experimental conditions (e.g., dosage, cell lines) to identify knowledge gaps .

Q. How can researchers optimize preliminary assays to evaluate this compound's cytotoxicity?

  • Methodological Answer : Conduct dose-response experiments across multiple cell lines (e.g., cancer vs. normal cells) using MTT/WST-1 assays. Include positive/negative controls and triplicate measurements. Calculate IC50 values with nonlinear regression models and report confidence intervals. Validate results with complementary assays (e.g., apoptosis markers via flow cytometry) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data on this compound's bioactivity across experimental models?

  • Methodological Answer :

Source Analysis : Compare methodologies (e.g., solvent used, exposure duration) to identify confounding variables .

Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to assess heterogeneity; use funnel plots to detect publication bias .

Experimental Validation : Replicate conflicting studies under standardized conditions, controlling for variables like pH, temperature, and cell passage number .

  • Example : A 2024 study resolved discrepancies in this compound’s antioxidant effects by identifying oxygen sensitivity in earlier assays .

Q. How can multi-omics approaches enhance mechanistic studies of this compound?

  • Methodological Answer :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC labeling to quantify protein expression changes.
  • Metabolomics : LC-HRMS to track metabolic pathway alterations.
    Integrate datasets using bioinformatics tools (e.g., STRING, KEGG) to map interaction networks. Validate key nodes (e.g., hub genes) via CRISPR knockout models .

Q. What statistical frameworks are most robust for analyzing dose-dependent synergistic effects of this compound in combination therapies?

  • Methodological Answer :

  • Bliss Independence Model : Quantify synergy scores using ΔE=EAB(EA+EBEAEB)\Delta E = E_{AB} - (E_A + E_B - E_A E_B).
  • Chou-Talalay Method : Calculate combination indices (CI) via CompuSyn software.
    Report 95% confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare groups. Address outliers via Grubbs’ test .

Data Management & Validation

Q. How should researchers address variability in this compound's stability under different storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Use Arrhenius equation to predict degradation rates at 25°C/60% RH from high-temperature data.
  • Analytical Validation : Monitor degradation products via UPLC-PDA and confirm identity with HRMS.
    Document deviations in humidity/temperature logs and use stability-indicating assays .

Q. What criteria should guide the selection of in vivo models for this compound's pharmacokinetic studies?

  • Methodological Answer :

  • Species Relevance : Use transgenic rodents if human metabolic pathways are critical.
  • Dosing Routes : Compare IV, oral, and IP administration to assess bioavailability.
  • Endpoint Selection : Include tissue distribution (via LC-MS/MS) and half-life calculations (non-compartmental analysis).
    Reference ARRIVE guidelines for ethical reporting .

Advanced Contradiction Analysis

Q. How can machine learning models reconcile discrepancies in this compound’s predicted vs. observed binding affinities?

  • Methodological Answer :

  • Data Curation : Compile binding assay data (SPR, ITC) into a unified database.
  • Model Training : Use random forest or gradient-boosting algorithms to identify critical variables (e.g., pH, ionic strength).
  • Validation : Compare predictions with independent datasets and compute RMSE/R² metrics. Address overfitting via k-fold cross-validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.